N-(3-Chloropropyl)dibutylamine
Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-(3-Chloropropyl)dibutylamine involves various strategies, including the reaction of amino-heterocycles to produce fused pyridines and the cyclopolymerization of N,N-dipropargylamines and ammonium salts. These processes underscore the versatility and reactivity of chloropropyl and dibutylamine groups in facilitating complex chemical reactions (Iaroshenko et al., 2011) (Vygodskii et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds closely related to N-(3-Chloropropyl)dibutylamine has been elucidated through various techniques, highlighting the importance of understanding the spatial arrangement for predicting reactivity and properties. For example, studies on cyclopropenylidene transition metal complexes reveal detailed structural information, which is crucial for understanding the behavior of such compounds in reactions (Wilson et al., 1979).
Chemical Reactions and Properties
N-(3-Chloropropyl)dibutylamine and related compounds participate in various chemical reactions, demonstrating a wide range of chemical behaviors. For instance, the formation of stable liquid borane adducts from N,N-diisopropyl-N-isobutylamine and the synthesis of 2-chloro-2-imidoylaziridines through aza-Darzens-type reactions showcase the compound's versatility (Brown et al., 1999) (Giubellina et al., 2006).
Scientific Research Applications
Corrosion Inhibition
N-(3-Chloropropyl)dibutylamine and its derivatives have been studied for their potential as corrosion inhibitors. Research has indicated that butyl substituents like dibutylamine can be effective in preventing corrosion of mild steel in acidic environments. The studies utilized electrochemical, gravimetric, and surface roughness techniques to understand the mechanism of corrosion inhibition (Bastidas, Damborenea, & Vázquez, 1997).
Catalysis in Organic Synthesis
Compounds like N-(3-Chloropropyl)dibutylamine have been explored in the context of catalysis in organic synthesis. For instance, dibutylamine has been used to catalyze the ortho-dibromination of phenols, demonstrating its utility in facilitating specific chemical reactions (Fujisaki et al., 1993).
Biochemistry and Pharmacology
In biochemical and pharmacological research, N-(3-Chloropropyl)dibutylamine derivatives have been studied for various applications. For instance, the metabolism of dibutylaminosulfenyl derivatives in plants has been investigated to understand how these compounds are processed and transformed within biological systems (Nishioka, Umetsu, & Fukuto, 1981).
Safety And Hazards
Safety data sheets recommend avoiding dust formation and breathing in mist, gas, or vapors of “N-(3-Chloropropyl)dibutylamine”. Contact with skin and eyes should be avoided. Use of personal protective equipment, including chemical impermeable gloves, is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, personnel should be evacuated to safe areas .
properties
IUPAC Name |
N-butyl-N-(3-chloropropyl)butan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24ClN/c1-3-5-9-13(10-6-4-2)11-7-8-12/h3-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLMKUQEPXRMGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40189949 | |
Record name | N-(3-Chloropropyl)dibutylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40189949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chloropropyl)dibutylamine | |
CAS RN |
36421-15-5 | |
Record name | N-Butyl-N-(3-chloropropyl)-1-butanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36421-15-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Chloropropyl)dibutylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036421155 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 36421-15-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51133 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(3-Chloropropyl)dibutylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40189949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(3-chloropropyl)dibutylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.191 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (3-Chloropropyl)dibutylamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZLC4BY7K5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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